

# "CAS number 20643-68-9"

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## Compound of Interest

Compound Name:	<i>Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate</i>
CAS No.:	20643-68-9
Cat. No.:	B3006294

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An In-depth Technical Guide on 2-phenyl-5-(pyridin-4-yl)-1,3,4-oxadiazole (CAS number 20643-68-9)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

The 1,3,4-oxadiazole moiety is a privileged heterocyclic scaffold renowned for its broad and potent pharmacological activities.[1][2][3] As a prominent member of this class, 2-phenyl-5-(pyridin-4-yl)-1,3,4-oxadiazole (CAS 20643-68-9) represents a molecule of significant interest for therapeutic innovation. This technical guide provides a comprehensive exploration of its synthesis, analytical characterization, and diverse biological potential. We delve into detailed experimental protocols, elucidate the rationale behind methodological choices, and present a critical analysis of its standing as a valuable lead compound in drug discovery. The narrative integrates established scientific principles with practical, field-proven insights to equip researchers with the knowledge required to effectively harness the therapeutic promise of this compound and its derivatives.

# The 1,3,4-Oxadiazole Core: A Foundation of Therapeutic Versatility

Heterocyclic compounds form the bedrock of medicinal chemistry, with a vast number of clinically approved drugs incorporating these structural motifs.<sup>[2][3]</sup> Among them, the 1,3,4-oxadiazole ring, an aromatic five-membered heterocycle containing one oxygen and two nitrogen atoms, has emerged as a particularly versatile nucleus.<sup>[2]</sup> Its rigid, planar structure and its ability to act as a bioisosteric replacement for amide and ester groups contribute to favorable interactions with a wide range of biological targets.<sup>[4]</sup>

The 2,5-disubstituted 1,3,4-oxadiazole framework, to which CAS 20643-68-9 belongs, is widely exploited for its diverse pharmacological applications.<sup>[5][6]</sup> This scaffold is a common feature in molecules exhibiting antimicrobial, anti-inflammatory, anticancer, antitubercular, antiviral, and antidiabetic properties, among others.<sup>[1][2][7]</sup> The presence of both a phenyl and a pyridinyl group in 2-phenyl-5-(pyridin-4-yl)-1,3,4-oxadiazole offers unique electronic and steric properties, making it a compelling candidate for extensive investigation and development.

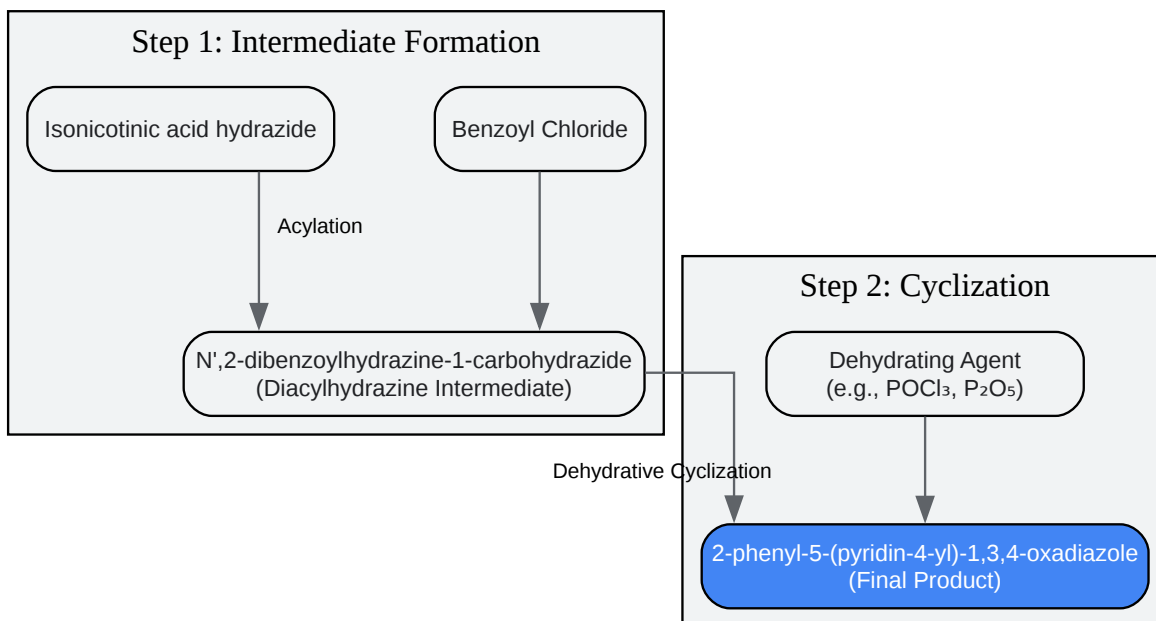
## Synthesis and Structural Elucidation

The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles is well-established, with the most common and reliable methods involving the dehydrative cyclization of intermediate compounds.<sup>[8]</sup>

## Common Synthetic Pathway

A prevalent strategy involves the reaction of an acid hydrazide with a carboxylic acid or its derivative, followed by cyclization promoted by a dehydrating agent. The synthesis of 2-phenyl-5-(pyridin-4-yl)-1,3,4-oxadiazole typically begins with isonicotinic acid hydrazide (isoniazid) and a benzoyl derivative.

Below is a generalized workflow representing a common synthetic approach.



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Caption: Generalized synthetic workflow for 2-phenyl-5-(pyridin-4-yl)-1,3,4-oxadiazole.

## Experimental Protocol: Synthesis via Oxidative Cyclization

This protocol describes a common method involving the oxidative cyclization of an aroyl hydrazone, a variation of the general pathway that offers high efficiency.

Materials:

- Isonicotinic acid hydrazide
- Benzaldehyde
- Acetic Anhydride
- Ethanol

Procedure:

- **Hydrazone Formation:** In a round-bottom flask, dissolve isonicotinic acid hydrazide (1 equivalent) in ethanol. Add benzaldehyde (1 equivalent) to the solution.
- Stir the mixture at room temperature for 2-4 hours. The formation of the N'-benzylideneisonicotinohydrazide intermediate can be monitored by Thin Layer Chromatography (TLC).
- **Cyclization:** To the reaction mixture, add acetic anhydride (2-3 equivalents) as both a cyclizing and dehydrating agent.<sup>[5]</sup>
- Reflux the mixture for 4-6 hours. The progress of the reaction should be monitored by TLC until the starting materials are consumed.
- **Work-up and Purification:** After cooling to room temperature, pour the reaction mixture into ice-cold water.
- The precipitated solid product is collected by vacuum filtration and washed thoroughly with water to remove excess acetic anhydride.
- The crude product is then dried and purified, typically by recrystallization from a suitable solvent like ethanol, to yield pure 2-phenyl-5-(pyridin-4-yl)-1,3,4-oxadiazole.

## Analytical Characterization

Rigorous analytical characterization is essential to confirm the structure and assess the purity of the synthesized compound.<sup>[9]</sup>

Technique	Purpose	Expected Observations
$^1\text{H}$ NMR	Elucidates the proton environment and connectivity.	Aromatic protons on the phenyl and pyridinyl rings are expected in the downfield region ( $\delta$ 7-9 ppm). The specific splitting patterns (e.g., doublets for the pyridinyl protons) confirm the substitution pattern.[9]
$^{13}\text{C}$ NMR	Reveals the number and types of carbon atoms.	The carbon atoms of the 1,3,4-oxadiazole ring are highly characteristic and typically resonate at approximately $\delta$ 160-165 ppm.[9]
Mass Spec.	Determines the molecular weight and fragmentation pattern.	The molecular ion peak corresponding to the exact mass of the compound ( $\text{C}_{13}\text{H}_9\text{N}_3\text{O}$ ) confirms its identity.
HPLC	Assesses purity and quantifies the compound.	A single, sharp peak using a reverse-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water gradient) indicates high purity. [9]
FT-IR	Identifies functional groups.	Characteristic peaks for C=N, C-O-C stretching within the oxadiazole ring, and aromatic C-H stretching would be observed.
DSC	Determines melting point and thermal stability.	A sharp endothermic peak indicates the melting point, a key physical property for purity assessment.[9]

# Pharmacological Profile and Therapeutic Applications

The 2-phenyl-5-(pyridin-4-yl)-1,3,4-oxadiazole scaffold is a cornerstone for derivatives with a wide spectrum of biological activities. The combination of the electron-donating oxadiazole, the phenyl group, and the hydrogen-bond accepting pyridinyl nitrogen creates a pharmacophore capable of interacting with multiple biological targets.

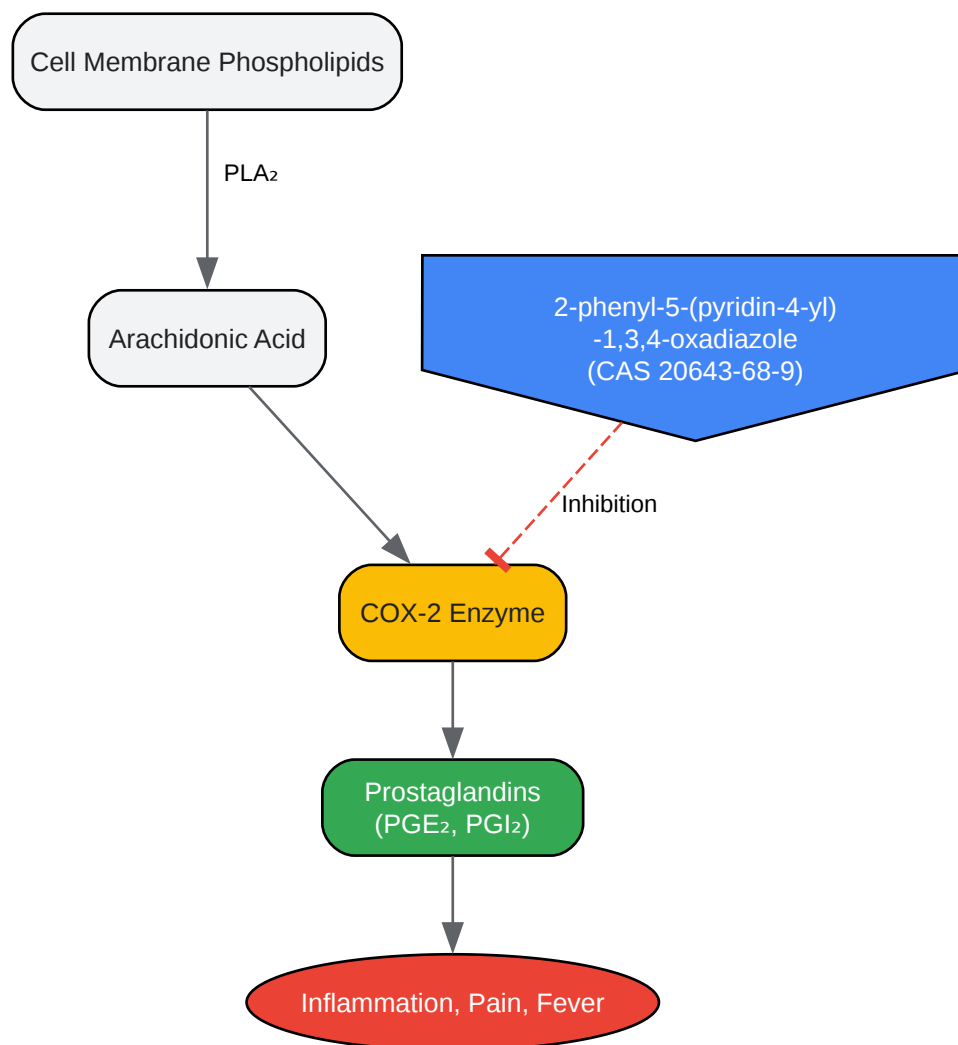
## Key Biological Activities

- **Antimicrobial & Antifungal:** Derivatives of this core structure have demonstrated significant activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.<sup>[7][10][11]</sup> The mechanism often involves the inhibition of essential microbial enzymes.
- **Antitubercular:** The structural similarity of the pyridinyl moiety to isoniazid, a first-line antitubercular drug, makes this scaffold particularly promising. Studies on derivatives have shown potent activity against *Mycobacterium tuberculosis* H37Rv strains.<sup>[7][12][13]</sup>
- **Anti-inflammatory & Analgesic:** Several 1,3,4-oxadiazole derivatives function as potent anti-inflammatory agents, with some showing selective inhibition of cyclooxygenase-2 (COX-2), an important target for reducing inflammation with fewer gastrointestinal side effects than non-selective NSAIDs.<sup>[7][14][15]</sup>
- **Anticancer:** This class of compounds has shown significant potential in oncology.<sup>[2]</sup> One key mechanism is the inhibition of telomerase, an enzyme crucial for the immortal phenotype of cancer cells.<sup>[16]</sup> Derivatives of 2-phenyl-5-(pyridin-4-yl)-1,3,4-oxadiazole have been identified as potent telomerase inhibitors.<sup>[16]</sup>
- **Antiparasitic:** The 1,3,4-oxadiazole scaffold has been identified in broad-spectrum antiparasitic agents, showing activity against parasites like *Trypanosoma brucei*, *Leishmania*, and *Plasmodium falciparum*.<sup>[17]</sup>

## Featured Mechanism of Action: COX-2 Inhibition

The anti-inflammatory potential of many 1,3,4-oxadiazoles is linked to the inhibition of the COX pathway. COX enzymes convert arachidonic acid into prostaglandins, which are key mediators

of inflammation, pain, and fever. Selective COX-2 inhibition is a highly sought-after therapeutic strategy.



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Caption: Inhibition of the COX-2 pathway by 1,3,4-oxadiazole derivatives.

## Future Perspectives in Drug Development Structure-Activity Relationship (SAR)

The 2,5-disubstituted 1,3,4-oxadiazole scaffold is highly amenable to chemical modification, allowing for the fine-tuning of its pharmacological properties. Key SAR insights include:

- **Substituents on the Phenyl Ring:** Introducing electron-withdrawing or electron-donating groups can significantly modulate potency and selectivity against different targets. For instance, nitro or hydroxy substituents have been shown to enhance antimicrobial activity. [\[18\]](#)
- **Modifications at the Pyridine Ring:** Altering the position of the nitrogen atom (e.g., to pyridin-2-yl or pyridin-3-yl) can change the molecule's geometry and hydrogen bonding capacity, impacting target binding.
- **Linker Chemistry:** Introducing thioether or acetamide linkers at the oxadiazole ring, as seen in some potent derivatives, can expand the molecule's reach to different binding pockets and improve its pharmacokinetic profile.[\[7\]](#)

## Challenges and Opportunities

While promising, the development of 2-phenyl-5-(pyridin-4-yl)-1,3,4-oxadiazole and its analogs into clinical candidates requires overcoming certain challenges. Poor aqueous solubility is a common issue for such rigid, aromatic scaffolds, which can impact bioavailability.[\[18\]](#) Strategies to address this include the introduction of polar functional groups or formulation as prodrugs.

The opportunity lies in leveraging the scaffold's versatility. Its proven efficacy against multiple, unrelated targets (e.g., microbial enzymes, COX-2, telomerase) makes it a prime candidate for both targeted drug design and drug repositioning efforts. Further exploration through high-throughput screening and computational modeling will undoubtedly uncover new therapeutic applications for this remarkable class of compounds.

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